[(3,4-Dimethoxyphenyl)methyl](ethyl)(prop-2-yn-1-yl)amine
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Overview
Description
(3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group attached to a methyl, ethyl, and prop-2-yn-1-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Step 1: The aldehyde group is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.
Step 2: The alcohol is then converted to a bromide using phosphorus tribromide.
Step 3: The bromide undergoes a nucleophilic substitution reaction with ethylamine to form the intermediate amine.
Step 4: The final step involves the alkylation of the amine with propargyl bromide to yield (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
(3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter analogs and their effects on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but lacking the ethyl and prop-2-yn-1-yl groups.
Mescaline: Another phenethylamine derivative with additional methoxy groups, known for its psychoactive properties.
2-(3,4-Dimethoxyphenyl)ethylamine: Similar in structure but with different substituents on the amine group.
Uniqueness
(3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-ethylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-9-15(6-2)11-12-7-8-13(16-3)14(10-12)17-4/h1,7-8,10H,6,9,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCBOVGOSSRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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